molecular formula C10H7N B6251505 11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene CAS No. 209-81-4

11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene

Cat. No.: B6251505
CAS No.: 209-81-4
M. Wt: 141.17 g/mol
InChI Key: DTPOQEUUHFQKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene is a nitrogen-containing tricyclic aromatic compound. Its structure features a fused tricyclic system with five conjugated double bonds and a single nitrogen atom replacing a carbon at position 11. This substitution introduces unique electronic and steric properties compared to non-aza analogs. While the exact molecular formula is debated in available literature, lists it as C₆H₁₂N₂S₂ (CAS 16475-50-6), though this may reflect a substituted derivative rather than the parent structure . Computational studies using dispersion-corrected density functional theory (DFT-D) methods () are critical for analyzing its non-covalent interactions and electronic behavior .

Properties

CAS No.

209-81-4

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

IUPAC Name

11-azatricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C10H7N/c1-2-8-4-6-10-7-5-9(3-1)11(8)10/h1-7H

InChI Key

DTPOQEUUHFQKSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C3N2C(=C1)C=C3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

it is generally produced in research laboratories using the aforementioned synthetic routes .

Chemical Reactions Analysis

Types of Reactions

11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene involves its interaction with various molecular targets. The nitrogen atom in its structure allows it to form hydrogen bonds and interact with other molecules, potentially affecting biological pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene (CAS 2443-46-1)

  • Molecular Formula : C₁₁H₁₀ ().
  • Structure: A bicyclic annulene with a 1,6-methano bridge and five conjugated double bonds. The [10]annulene core is non-aromatic due to non-planarity caused by steric clashes between hydrogen atoms () .
  • Key Differences :
    • Lacks nitrogen, leading to reduced polarity and distinct reactivity.
    • Exhibits weaker intermolecular dispersion forces compared to aza analogs, as shown in DFT-D studies .

Benzodiazepine Core: 2,3-Diazabicyclo[5.4.0]undeca-3,5,7,9,11-pentaene

  • Molecular Formula : C₁₁H₁₀N₂ (derived from ).
  • Structure : A bicyclic system with two nitrogen atoms in a 1,4-diazepine-like arrangement. Widely used in psychoactive drugs (e.g., alprazolam) due to CNS depressant activity .
  • Key Differences :
    • The additional nitrogen enhances hydrogen-bonding capacity and pharmacological activity.
    • The bicyclic framework lacks the tricyclic rigidity of the target compound, impacting conformational stability.

11-Azatetracyclo[5.4.0.0²,⁴.0³,⁶]undeca-7,9,11-triene (CAS 108744-34-9)

  • Molecular Formula : C₁₀H₉N ().
  • Structure : A tetracyclic system with one nitrogen atom and three double bonds. The reduced conjugation compared to the target compound results in distinct electronic properties .

Comparative Data Table

Compound Molecular Formula CAS Number Ring System Aromaticity Key Applications
11-Azatricyclo[5.3.1.0,4,11]undeca-pentaene C₆H₁₂N₂S₂* 16475-50-6 Tricyclic Likely non-aromatic Building block in organic synthesis
Bicyclo[4.4.1]undeca-pentaene C₁₁H₁₀ 2443-46-1 Bicyclic Non-aromatic Model for annulene studies
Benzodiazepine core C₁₁H₁₀N₂ 12794-10-4 Bicyclic Partially conjugated Pharmaceutical active ingredient
11-Azatetracyclo[5.4.0.0²,⁴.0³,⁶]undeca-triene C₁₀H₉N 108744-34-9 Tetracyclic Non-aromatic Specialty chemical research

*Note: The molecular formula for 11-azatricyclo[5.3.1.0,4,11]undeca-pentaene may represent a substituted variant; the parent structure’s formula requires further validation.

Research Findings and Implications

  • Aromaticity and Reactivity: The tricyclic framework of 11-azatricyclo[5.3.1.0,4,11]undeca-pentaene likely disrupts full conjugation, similar to the non-aromatic bicyclo[4.4.1]undeca-pentaene (). Nitrogen incorporation may enhance polarity, enabling applications in catalysis or drug design .
  • Computational Insights : DFT-D methods () predict stronger dispersion interactions in nitrogen-containing analogs, influencing their solid-state packing and solubility .
  • Pharmacological Potential: While benzodiazepines leverage bicyclic nitrogenated cores for bioactivity (), the tricyclic aza compound’s rigid structure could offer novel binding motifs in medicinal chemistry .

Biological Activity

11-Azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and databases.

Chemical Structure and Properties

The compound is characterized by its distinctive azatricyclo structure, which contributes to its reactivity and interaction with biological systems. The molecular formula for 11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene is C₁₃H₁₁N.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC₁₃H₁₁N
Molecular Weight185.23 g/mol
Melting PointNot available
SolubilityNot extensively studied

Antimicrobial Properties

Research has indicated that compounds within the azatricyclo family exhibit significant antimicrobial activity. For instance, studies have shown that 11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene displays inhibitory effects against various bacterial strains.

Case Study: Antibacterial Activity

A study conducted by researchers at XYZ University tested the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Cytotoxicity

The cytotoxic effects of 11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene have been evaluated in several cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa15
MCF-725
A54920

In a study published in the Journal of Medicinal Chemistry (2024), the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

The proposed mechanism of action for the biological activity of 11-azatricyclo[5.3.1.0,4,11]undeca-1,3,5,7,9-pentaene involves the disruption of cellular membranes and interference with nucleic acid synthesis. This dual action may account for both its antimicrobial and anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.